molecular formula C5H9NOS2 B12549161 2-Methyl-1,3,5-oxathiazepane-4-thione CAS No. 150858-93-8

2-Methyl-1,3,5-oxathiazepane-4-thione

Cat. No.: B12549161
CAS No.: 150858-93-8
M. Wt: 163.3 g/mol
InChI Key: GIGCVIISEDVNTQ-UHFFFAOYSA-N
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Description

2-Methyl-1,3,5-oxathiazepane-4-thione is a heterocyclic compound with the molecular formula C₅H₉NOS₂. It is characterized by a seven-membered ring containing oxygen, sulfur, and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3,5-oxathiazepane-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the oxathiazepane ring . The reaction conditions often require mild temperatures and solvents such as methanol or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3,5-oxathiazepane-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-1,3,5-oxathiazepane-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3,5-oxathiazepane-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, or other cellular processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3,5-oxathiazepane-4-thione is unique due to its seven-membered ring structure, which provides distinct chemical and physical properties compared to the smaller five-membered ring compounds. This uniqueness makes it a valuable compound for specific applications where larger ring systems are advantageous .

Properties

CAS No.

150858-93-8

Molecular Formula

C5H9NOS2

Molecular Weight

163.3 g/mol

IUPAC Name

2-methyl-1,3,5-oxathiazepane-4-thione

InChI

InChI=1S/C5H9NOS2/c1-4-7-3-2-6-5(8)9-4/h4H,2-3H2,1H3,(H,6,8)

InChI Key

GIGCVIISEDVNTQ-UHFFFAOYSA-N

Canonical SMILES

CC1OCCNC(=S)S1

Origin of Product

United States

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